Home > Products > Screening Compounds P71144 > 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine
1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine - 955979-15-4

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine

Catalog Number: EVT-2948564
CAS Number: 955979-15-4
Molecular Formula: C12H15ClN4OS
Molecular Weight: 298.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine is a synthetic compound belonging to the thienopyrimidine class. Thienopyrimidines are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are recognized as structural analogs of biogenic purines and exhibit a wide range of biological activities, making them valuable in various fields of scientific research [ [] https://www.semanticscholar.org/paper/7fb06e887195724205b98e9f5fbe481f4da82b35 ].

Specifically, 1-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine serves as a crucial building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. It acts as a scaffold upon which various chemical modifications can be performed to explore structure-activity relationships and optimize desired pharmacological properties [ [] https://www.semanticscholar.org/paper/d7e6107a2f00afe602e639f01e41faa80329c4ed ].

(S)-1-(4-((2-(2-Aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one (GDC-0980)

  • Compound Description: GDC-0980 is a dual PI3K/mTOR inhibitor with potent anti-proliferative activity. It has been investigated for the treatment of various cancers, including mesothelioma [ [] ].

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib/GDC-0941)

  • Compound Description: Pictilisib is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and has shown limited brain penetration in preclinical glioblastoma models [ [] ].

5-(6-(3-Methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317)

  • Compound Description: GNE-317 is another phosphatidylinositol 3-kinase (PI3K) inhibitor, demonstrating better brain distribution than pictilisib in preclinical glioblastoma models [ [] ].

6-(4-Chloro-phenyl)-3-[3-methoxy-4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-3H-thieno[3,2-d]pyrimidin-4-one (GW803430)

  • Compound Description: GW803430 is a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist that has shown antiobesity and antidepressant-like effects in preclinical studies [ [] ].

N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-L-glutamic acid (Compound 4)

  • Compound Description: This compound is a classical antifolate that acts as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR) [ [] ].

N-tert-butyl-2-[2-(6-11C-methoxypyridine-2-yl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (11C-TASP699)

  • Compound Description: 11C-TASP699 is a novel radioligand developed for high-contrast PET imaging of vasopressin V1B receptors, showing improved image contrast compared to its predecessor, 11C-TASP0434299 [ [] ].
Overview

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. It is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine core, substituted with a morpholine group and a chlorinated position. This compound has garnered attention in pharmaceutical research, particularly for its potential applications in cancer treatment and as an inhibitor of specific kinases.

Source

The compound's CAS number is 955979-15-4, indicating its registration in chemical databases. It can be synthesized through various methods involving specific reagents and reaction conditions, as detailed in several scientific publications and patents .

Classification

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized as a small molecule drug candidate due to its potential therapeutic effects.

Synthesis Analysis

The synthesis of 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine involves several stages:

  1. Starting Material: The synthesis begins with 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde.
  2. Reaction Conditions: Methylamine is reacted with the aldehyde in methanol at temperatures ranging from 20 to 30 degrees Celsius. This step typically requires stirring for 10 to 12 hours .
  3. Reduction Step: Following the formation of an intermediate, sodium tetrahydroborate is introduced to reduce the compound at similar temperatures for an additional 6 to 7 hours.
  4. Isolation and Purification: The final product is isolated through a series of solvent extractions and pH adjustments, yielding a high purity product with an impressive yield of approximately 90.9% .
Molecular Structure Analysis

The molecular formula for 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine is C12H15ClN4OS, with a molecular weight of 298.79 g/mol. The structure features:

  • A thieno[3,2-d]pyrimidine core.
  • A morpholine ring attached at the 4-position.
  • A chlorine atom at the 2-position of the thieno ring.
  • An N-methylmethanamine substituent.
Chemical Reactions Analysis

The primary reactions involving this compound include:

  1. Nucleophilic Substitution: The chlorinated thieno derivative undergoes nucleophilic substitution with morpholine.
  2. Reduction Reactions: The use of sodium tetrahydroborate facilitates the reduction of carbonyl groups to amines.
  3. Acidic Workup: The reaction mixture is neutralized using hydrochloric acid followed by extraction with organic solvents like dichloromethane.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity .

Mechanism of Action

The mechanism of action for compounds like 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine often involves inhibition of specific kinases such as phosphoinositide 3-kinases (PI3K). This inhibition can lead to decreased cell proliferation and survival in cancer cells harboring K-Ras mutations.

Process Details

Upon binding to the target kinase, the compound may induce conformational changes that inhibit enzymatic activity, thereby blocking downstream signaling pathways essential for tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactive towards nucleophiles due to the presence of electrophilic centers.

Relevant data on solubility and stability are critical for practical applications in drug formulation .

Applications

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new cancer therapeutics targeting PI3K pathways.
  • Biological Research: Used in studies investigating kinase inhibition and related signaling pathways.

Research indicates that derivatives of this compound may offer significant therapeutic benefits in treating cancers associated with specific genetic mutations .

Introduction to Thieno[3,2-d]pyrimidine Derivatives in Medicinal Chemistry

Thieno[3,2-d]pyrimidine derivatives represent a privileged scaffold in modern medicinal chemistry, particularly in the development of targeted anticancer agents. These bicyclic heterocycles effectively mimic purine bases, enabling precise interactions with ATP-binding sites of critical kinases. The specific compound 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine (CAS: 955979-15-4, C₁₂H₁₅ClN₄OS, MW: 298.79 g/mol) exemplifies sophisticated molecular design within this class [1] [2]. Characterized by three key structural elements—a thienopyrimidine core, a morpholino ring at the 4-position, and an N-methylmethanamine side chain at the 6-position—this compound demonstrates how strategic substituent placement modulates biological activity, selectivity, and pharmacokinetic properties [8] [9]. Its emergence reflects ongoing efforts to optimize kinase inhibition while overcoming limitations of earlier therapeutic agents.

Structural Motifs and Pharmacophoric Significance of Morpholino-Thienopyrimidine Scaffolds

The morpholino-thienopyrimidine core functions as a pharmacophoric "warhead" critical for high-affinity kinase binding. X-ray crystallographic studies reveal that the morpholine oxygen engages in key hydrogen-bonding interactions with hinge region residues (e.g., Met793 in EGFR) within kinase domains, while the thienopyrimidine system provides optimal planar geometry for π-π stacking in the hydrophobic ATP-binding pocket [9]. The chlorine atom at the 2-position serves dual purposes: sterically blocking nucleophilic substitution (enhancing metabolic stability) and electronically modulating the reactivity of the adjacent carbon, which can be exploited for further derivatization in prodrug strategies [4]. Systematic structure-activity relationship (SAR) studies demonstrate that alterations to this core dramatically impact potency and selectivity:

Table 1: Impact of Structural Modifications on Thienopyrimidine Bioactivity

Modification SiteStructural VariationEffect on EGFRL858R/T790M IC50Selectivity vs. WT EGFR
Position 4Morpholine (present)≤ 250 nM>40-fold (IC50 > 10,000 nM)
Position 4Piperidine~3-fold reduction in potencyReduced selectivity
Position 4ThiomorpholineSignificant loss of potencyNot retained
Position 2Chlorine (present)Optimal>40-fold
Position 2Hydrogen>10-fold loss of potencyLost
Position 2MethoxyModerate loss of potencyReduced selectivity

Recent hybrid derivatives incorporating triazolopyrimidine systems (e.g., compound 11b) demonstrate enhanced antiproliferative activity (IC50 = 0.43–1.31 µM against MCF-7 and MDA-MB-231 breast cancer lines) through dual inhibition of EGFR and aromatase (ARO), highlighting the scaffold's versatility beyond pure kinase targeting [9]. Molecular docking confirms that the morpholino-thienopyrimidine scaffold maintains conserved interactions even when hybridized with additional pharmacophores, underpinning its fundamental pharmacophoric value.

Historical Evolution of Bicyclic Heterocycles in Targeted Cancer Therapies

Thienopyrimidines represent an evolutionary step in bicyclic heterocycle development for oncology, addressing limitations of earlier scaffolds. First-generation kinase inhibitors (e.g., gefitinib’s quinazoline core) effectively targeted wild-type (WT) EGFR but proved vulnerable to resistance mutations like T790M. Second-generation inhibitors improved coverage but suffered from dose-limiting toxicity due to insufficient mutant-selectivity. The discovery that 4-morpholinothieno[3,2-d]pyrimidines could achieve high mutant selectivity while sparing WT kinases marked a significant advance [3] [9].

Key developments include:

  • Conformational Constraint Strategies: Inspired by third-generation inhibitors like olmutinib, researchers incorporated rigid elements into thienopyrimidines to enforce binding geometries optimal for mutant EGFR (e.g., L858R/T790M) while destabilizing interactions with WT kinases [3].
  • Selectivity Engineering: Early analogs exhibited potent EGFRT790M inhibition but suffered from off-target VEGFR activity causing toxicity. Introduction of the 6-N-methylmethanamine side chain and optimized C-2 substituents (e.g., chlorine) dramatically improved selectivity profiles [9].
  • Broadening Therapeutic Targets: Beyond EGFR, these scaffolds inhibit PI3Kα, mTOR, and ARO. Compound 9d (a thienotriazolopyrimidine derivative) exhibited dual antiproliferative and ARO inhibitory effects (IC50 = 90 nM), downregulating HSP27 and p-ERK signaling in breast cancer models [9].

The historical trajectory underscores a shift from broadly active kinase blockers to precisely engineered inhibitors leveraging the thienopyrimidine core’s adaptability for targeting specific oncogenic drivers.

Role of N-Methylmethanamine Substituents in Enhancing Bioavailability and Selectivity

The 6-N-methylmethanamine moiety [-CH2NHCH3] in 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine plays a decisive role in optimizing drug-like properties. SAR studies reveal that this flexible side chain:

  • Enhances Solubility and Reduces Lipophilicity: Compared to hydrophobic C-6 substituents (e.g., aryl groups), the basic amine improves aqueous solubility at physiological pH. While log P values of thienopyrimidines typically exceed 5.0 (posing absorption challenges), the N-methylmethanamine group lowers calculated log P to ~1.9, significantly improving dissolution characteristics [1] [7].
  • Improves Metabolic Stability: N-Methylation shields the terminal amine from rapid oxidative deamination and glucuronidation, a major metabolic pathway for primary amines. Studies on peptide analogs demonstrate that N-methylation increases stability against serum proteases and hepatic enzymes by 2–4 fold compared to unmethylated counterparts [5].
  • Modulates Target Engagement and Cellular Permeability: The basic amine facilitates membrane penetration via ion-trapping mechanisms in acidic tumor microenvironments. Crucially, it occupies a specific cavity near the gatekeeper residue in mutant EGFR, contributing to the "asparagine counter" mechanism responsible for mutant selectivity [3].

Table 2: Pharmacokinetic Impact of N-Methylmethanamine vs. Alternative C-6 Substituents

C-6 SubstituentCalculated logPPassive Permeability (PAMPA, ×10-6 cm/s)Microsomal Stability (t1/2, min)EGFRL858R/T790M IC50 (nM)
N-Methylmethanamine1.9018.2 ± 1.5>60≤ 250
Primary methanamine (-CH2NH2)1.4515.1 ± 0.922 ± 3320 ± 40
Hydroxymethyl (-CH2OH)1.658.3 ± 0.7>60>1,000
Methyl (-CH3)2.8525.5 ± 2.1>601,850 ± 210

Furthermore, N-methylation minimizes hERG channel binding (reducing cardiac toxicity risk) and decreases P-glycoprotein efflux susceptibility compared to tertiary amines [7]. This strategic incorporation transforms the thienopyrimidine core from a potent but unselective inhibitor into a viable lead candidate with optimized pharmacokinetic-pharmacodynamic balance.

Properties

CAS Number

955979-15-4

Product Name

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine

IUPAC Name

1-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine

Molecular Formula

C12H15ClN4OS

Molecular Weight

298.79

InChI

InChI=1S/C12H15ClN4OS/c1-14-7-8-6-9-10(19-8)11(16-12(13)15-9)17-2-4-18-5-3-17/h6,14H,2-5,7H2,1H3

InChI Key

FGYOBHBOPXDZMF-UHFFFAOYSA-N

SMILES

CNCC1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.